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molecular formula C6H6BrN3O2S B2794458 5-Bromo-2-ureidothiophene-3-carboxamide CAS No. 354812-10-5

5-Bromo-2-ureidothiophene-3-carboxamide

Cat. No. B2794458
M. Wt: 264.1
InChI Key: HEUIRIDPRMRRIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098240B2

Procedure details

2-[(Aminocarbonyl)amino]-3-thiophenecarboxamide (1.0 g) was dissolved in acetic acid (20 ml) and a solution of bromine (0.35 ml) in acetic acid (5 ml) was added over 5 minutes with rapid stirring. The mixture was stirred for 90 minutes and then added to water (50 ml). The product was filtered off and washed with water and dried under vacuum (0.55 g).
Name
2-[(Aminocarbonyl)amino]-3-thiophenecarboxamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH:4][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])=[O:3].[Br:13]Br.O>C(O)(=O)C>[NH2:1][C:2]([NH:4][C:5]1[S:6][C:7]([Br:13])=[CH:8][C:9]=1[C:10]([NH2:12])=[O:11])=[O:3]

Inputs

Step One
Name
2-[(Aminocarbonyl)amino]-3-thiophenecarboxamide
Quantity
1 g
Type
reactant
Smiles
NC(=O)NC=1SC=CC1C(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum (0.55 g)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
NC(=O)NC=1SC(=CC1C(=O)N)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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